

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Nitro-2-propoxyaniline

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Compound of Interest

Compound Name: 5-Nitro-2-propoxyaniline

Cat. No.: B1220663

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-propoxyaniline, also known by trade names such as P-4000 and Ultrasüss, is an organic compound once utilized as a potent artificial sweetener.[1][2][3][4] Its use in food products has since been prohibited in many regions, including the United States, due to potential toxicity.[1][2][5] This technical guide provides an in-depth overview of the core physicochemical characteristics of **5-Nitro-2-propoxyaniline**, presenting quantitative data in structured tables, detailing experimental protocols for property determination, and offering visual representations of experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

5-Nitro-2-propoxyaniline is an orange crystalline solid.[1][2][3][6] It is characterized by limited solubility in water but demonstrates stability in boiling water and dilute acids.[1][2][6] The presence of a nitro group, an electron-withdrawing entity, and a propoxy group, which enhances its hydrophobic nature, significantly influences its chemical behavior and reactivity.[7]

General and Physical Properties

The fundamental physical and identifying properties of **5-Nitro-2-propoxyaniline** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ O ₃	[7] [8] [9]
Molecular Weight	196.20 g/mol	[6] [8] [9] [10]
Appearance	Orange solid/crystals	[1] [2] [3] [6]
Melting Point	49 °C	[1] [3] [8] [10]
47.5-48.5 °C	[6]	
Boiling Point	367 °C at 760 mmHg	[1] [4] [8]
Density	1.221 g/cm ³	[4] [8]
Flash Point	175.8 °C	[4] [8]
Refractive Index	1.573	[4] [8]
CAS Number	553-79-7	[6] [7] [8]

Solubility and Partition Coefficient

The solubility of a compound is a critical parameter in drug development, affecting absorption and distribution. The octanol-water partition coefficient (LogP) provides insight into the lipophilicity of a molecule.

Property	Value	Conditions	Source
Water Solubility	0.136 mg/mL	at 20 °C	[3] [8] [10]
0.14 mg/mL	at 20 °C	[1]	
136 mg/L	at 20 °C	[6]	
LogP (Octanol/Water)	2.729	Estimated	[1]
3.07020	XLogP3	[8]	
2.4	XLogP3	[8]	
2.45	ALOGPS	[3]	

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of **5-Nitro-2-propoxyaniline**. Available data includes:

- Gas Chromatography-Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides GC-MS data, with major peaks observed at m/z 154, 196, and 108.[\[10\]](#)
- Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be accessed through spectral databases.[\[10\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific public datasets are not readily available, predicted ¹H NMR and ¹³C NMR spectra would show characteristic signals for aromatic, amine, and propoxy group protons and carbons.[\[11\]](#)

Experimental Protocols

This section outlines the methodologies for determining key physicochemical properties of **5-Nitro-2-propoxyaniline**.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[\[12\]](#) Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[\[12\]](#)

Methodology:

- **Sample Preparation:** A small amount of finely powdered **5-Nitro-2-propoxyaniline** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus.[\[12\]](#)[\[16\]](#)
- **Heating:** The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[\[12\]](#)[\[15\]](#)
- **Observation:** The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2) are recorded.[\[14\]](#)[\[16\]](#)
- **Reporting:** The melting point is reported as the range from T_1 to T_2 .

Workflow for Melting Point Determination.

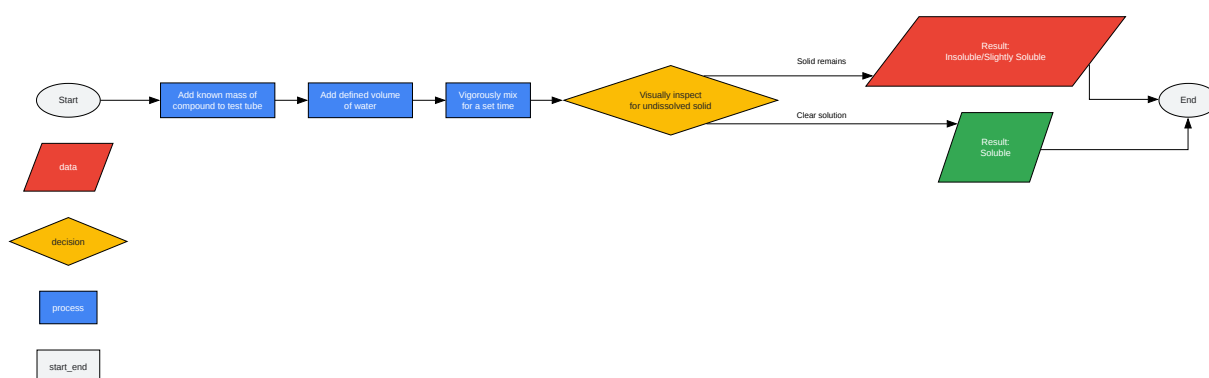
Aqueous Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of **5-Nitro-2-propoxyaniline** in water.

Methodology:

- **Sample Preparation:** Weigh approximately 10 mg of **5-Nitro-2-propoxyaniline** into a small test tube.[\[17\]](#)
- **Solvent Addition:** Add a defined volume of distilled water (e.g., 1 mL) to the test tube in small portions.[\[18\]](#)[\[19\]](#)
- **Mixing:** Vigorously shake or vortex the test tube for a set period (e.g., 60 seconds) to facilitate dissolution.[\[19\]](#)[\[20\]](#)
- **Observation:** Allow any undissolved solid to settle. Visually inspect the solution for the presence of undissolved particles. A clear solution indicates solubility at that concentration.
- **Quantification (Optional):** If a more precise value is needed, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be

determined using a suitable analytical technique, such as UV-Vis spectroscopy, after creating a calibration curve.



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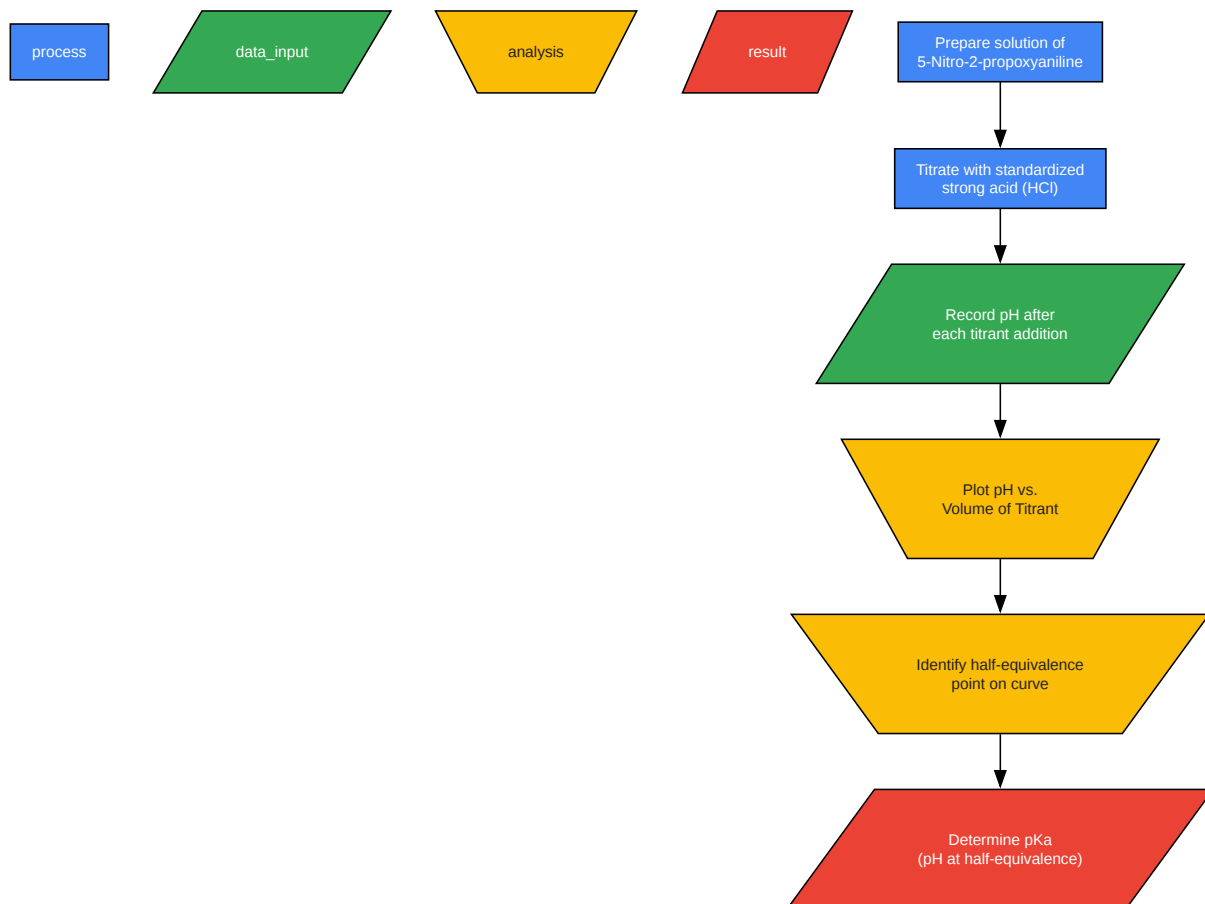
Workflow for Aqueous Solubility Determination.

pKa Determination (Potentiometric Titration)

The pKa of the conjugate acid of an aniline derivative is a measure of the basicity of the amine. While no experimental pKa for **5-Nitro-2-propoxyaniline** is readily available, potentiometric titration is a standard method for its determination.

Methodology:

- **Solution Preparation:** Prepare a solution of **5-Nitro-2-propoxyaniline** of known concentration in a suitable solvent mixture (e.g., water/ethanol, due to its low water solubility).
- **Titration Setup:** Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., HCl).
- **Titration:** Add the acid titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the measured pH versus the volume of titrant added. The resulting titration curve will be sigmoidal.
- **pKa Calculation:** The pH at the half-equivalence point (the point at which half of the aniline has been protonated) is equal to the pKa of the anilinium ion. This point corresponds to the inflection point of the titration curve.



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Logical Flow for pKa Determination.

Biological Context and Safety

5-Nitro-2-propoxyaniline was developed as an artificial sweetener with a sweetness intensity approximately 4,000 times that of sucrose.[1][3] However, its use in food has been prohibited in the United States since 1950 due to concerns over its potential toxicity.[2][5] As with other nitroaniline compounds, it should be handled with appropriate safety precautions in a laboratory setting, including the use of personal protective equipment and adequate ventilation.[7] Currently, there is no significant body of research describing its interaction with specific biological signaling pathways, which is consistent with its discontinued use in consumer products.

Conclusion

This technical guide has consolidated the key physicochemical characteristics of **5-Nitro-2-propoxyaniline** from available scientific literature and databases. The provided tables offer a quick reference for its quantitative properties, while the detailed experimental protocols and workflow diagrams serve as a practical guide for laboratory investigation. For researchers in toxicology, medicinal chemistry, and material science, this document provides a foundational understanding of this compound's properties, which is essential for any further study or application.

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